molecular formula C10H15ClN4O B14793534 2-amino-N-[(3-chloropyrazin-2-yl)methyl]-3-methylbutanamide

2-amino-N-[(3-chloropyrazin-2-yl)methyl]-3-methylbutanamide

Cat. No.: B14793534
M. Wt: 242.70 g/mol
InChI Key: DGKWXXAHXQGEQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-N-((3-chloropyrazin-2-yl)methyl)-3-methylbutanamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazine ring substituted with a chlorine atom and an amino group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-((3-chloropyrazin-2-yl)methyl)-3-methylbutanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloropyrazine-2-carbaldehyde with (S)-2-amino-3-methylbutanamide under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-((3-chloropyrazin-2-yl)methyl)-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The pyrazine ring can be reduced under specific conditions.

    Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the amino group, while substitution reactions can result in various substituted pyrazine derivatives.

Scientific Research Applications

(S)-2-Amino-N-((3-chloropyrazin-2-yl)methyl)-3-methylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-((3-chloropyrazin-2-yl)methyl)-3-methylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-N-((3-chloropyrazin-2-yl)methyl)-3-methylbutanamide: Lacks the (S)-configuration.

    2-Amino-N-((3-bromopyrazin-2-yl)methyl)-3-methylbutanamide: Substituted with a bromine atom instead of chlorine.

    2-Amino-N-((3-chloropyridin-2-yl)methyl)-3-methylbutanamide: Contains a pyridine ring instead of pyrazine.

Uniqueness

(S)-2-Amino-N-((3-chloropyrazin-2-yl)methyl)-3-methylbutanamide is unique due to its specific stereochemistry and the presence of a chlorine-substituted pyrazine ring. This configuration can impart distinct chemical and biological properties, making it valuable for targeted research and applications.

Properties

Molecular Formula

C10H15ClN4O

Molecular Weight

242.70 g/mol

IUPAC Name

2-amino-N-[(3-chloropyrazin-2-yl)methyl]-3-methylbutanamide

InChI

InChI=1S/C10H15ClN4O/c1-6(2)8(12)10(16)15-5-7-9(11)14-4-3-13-7/h3-4,6,8H,5,12H2,1-2H3,(H,15,16)

InChI Key

DGKWXXAHXQGEQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NCC1=NC=CN=C1Cl)N

Origin of Product

United States

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